Esmolol - 81147-92-4

Esmolol

Catalog Number: EVT-267747
CAS Number: 81147-92-4
Molecular Formula: C16H25NO4
Molecular Weight: 295.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Methyl 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoate is a methyl ester that is methyl 3-(4-hydroxyphenyl)propanoate in which the hydrogen attached to the phenolic hydroxy group is substituted by a 2-hydroxy-3-(isopropylamino)propyl group. It is an aromatic ether, a member of ethanolamines, a methyl ester, a secondary alcohol and a secondary amino compound. It is functionally related to a 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid.
Esmolol, commonly marketed under the trade name Brevibloc, is a cardioselective beta-1 receptor blocker. It has a rapid onset but short duration of action without causing significant intrinsic sympathomimetic or membrane stabilizing activities at recommended therapeutic doses. It works by blocking beta-adrenergic receptors in the heart, which leads to decreased force and rate of heart contractions. Esmolol prevents the action of two naturally occurring substances: epinephrine and norepinephrine. The FDA withdrew its approval for the use of all parenteral dosage form drug products containing esmolol hydrochloride that supply 250 milligrams/milliliter of concentrated esmolol per 10-milliliter ampule. Other esmolol formulations are still available for use.
Esmolol is a beta-Adrenergic Blocker. The mechanism of action of esmolol is as an Adrenergic beta-Antagonist.
Esmolol is a cardioselective beta-blocker used in parenteral forms in the treatment of arrhythmias and severe hypertension. Esmolol has not been linked to instances of clinically apparent drug induced liver injury.
See also: Esmolol Hydrochloride (has salt form).
Source and Classification

Esmolol hydrochloride is classified as a beta-blocker, specifically targeting the beta-1 adrenergic receptors in the heart. This selectivity minimizes side effects associated with beta-2 receptor antagonism, such as bronchoconstriction. The compound is synthesized from various precursors, including epichlorohydrin and isopropylamine, through several chemical processes that enhance its efficacy and safety profile.

Synthesis Analysis

Methods and Technical Details

The synthesis of esmolol involves multiple steps, including the formation of key intermediates. One notable method described involves the use of a chemo-enzymatic approach, starting with (R)-epichlorohydrin as a precursor. The process includes:

  1. Transesterification: This step utilizes lipase from Pseudomonas cepacia to achieve high enantiomeric excess.
  2. Amination: The chlorohydrin intermediate undergoes amination with isopropylamine to yield esmolol with high enantiomeric purity (up to 98%).
  3. Purification: Techniques such as flash chromatography are employed to isolate the desired product from by-products and unreacted materials .

An alternative synthesis method utilizes a single solvent system involving vinyl acetate, which has been shown to enhance yield and reduce toxicity compared to traditional methods .

Molecular Structure Analysis

Structure and Data

Esmolol has the molecular formula C16H24N2O4C_{16}H_{24}N_2O_4 and a molecular weight of approximately 288.37 g/mol. Its structure features:

  • A propanolamine moiety connected to a phenyl ring.
  • A hydroxyl group that contributes to its solubility and pharmacological activity.

The compound's three-dimensional conformation allows for effective binding to beta-1 adrenergic receptors, facilitating its pharmacological effects.

Chemical Reactions Analysis

Reactions and Technical Details

Esmolol undergoes several chemical reactions during its synthesis, including:

  1. Epoxide Ring Opening: The reaction of epichlorohydrin with amines leads to the formation of chlorohydrin intermediates.
  2. Transesterification: This reaction is crucial for enhancing the enantiomeric purity of the final product.
  3. Acid-base Reactions: The conversion of esmolol into its hydrochloride salt involves neutralization reactions that optimize stability and solubility for intravenous administration .
Mechanism of Action

Process and Data

Esmolol exerts its effects primarily through selective inhibition of beta-1 adrenergic receptors located in cardiac tissue. Upon administration, esmolol binds to these receptors, leading to:

  • Decreased heart rate (negative chronotropic effect).
  • Reduced myocardial contractility (negative inotropic effect).
  • Diminished conduction velocity through the atrioventricular node.

This mechanism results in lowered cardiac workload and oxygen demand, making it effective for managing conditions like supraventricular tachycardia .

Physical and Chemical Properties Analysis

Physical Properties

Esmolol hydrochloride is a white crystalline powder that is soluble in water, which facilitates its intravenous delivery. Key physical properties include:

  • Melting point: Approximately 150 °C
  • pH range: 4.0 - 6.0 when dissolved in solution.

Chemical Properties

Esmolol is stable under normal conditions but sensitive to light and moisture. Its chemical stability makes it suitable for formulation into injectable solutions .

Applications

Scientific Uses

Esmolol's primary application lies in acute medical settings for:

  • Management of Tachyarrhythmias: It effectively controls rapid heart rates during surgical procedures or critical care scenarios.
  • Hypertensive Emergencies: Esmolol provides rapid blood pressure control without significant side effects associated with longer-acting beta-blockers.
  • Research Applications: Its unique pharmacokinetic profile makes esmolol a subject of study in pharmacology and cardiovascular research, particularly regarding its effects on heart rate variability and autonomic regulation .
Synthesis and Structural Optimization of Esmolol

Synthetic Pathways for Esmolol: Esterification and Alkylation Strategies

Esmolol (methyl 3-[4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl]propanoate) is synthesized via sequential esterification and alkylation reactions. The primary route involves:

  • Esterification: 3-(4-hydroxyphenyl)propanoic acid undergoes methanol esterification under acid catalysis (e.g., H₂SO₄) to form methyl 3-(4-hydroxyphenyl)propanoate.
  • Epichlorohydrin Alkylation: The phenolic hydroxyl group is alkylated using epichlorohydrin under basic conditions (NaOH), yielding the epoxide intermediate methyl 3-[4-(2,3-epoxypropoxy)phenyl]propanoate.
  • Amination: The epoxide ring is opened with isopropylamine, introducing the β-amino alcohol pharmacophore essential for β-adrenergic antagonism [3] [7].

Optimization Challenges:

  • Reaction Specificity: Alkylation may yield O-alkylated or N-alkylated byproducts if stoichiometry is uncontrolled. Excess epichlorohydrin minimizes diaryl ether formation.
  • Impurity Control: Residual solvents (e.g., methanol, isopropylamine) and metal catalysts require rigorous purification. Process-related impurities include unreacted intermediates and dimeric adducts [3] [9].

Table 1: Key Process-Related Impurities in Esmolol Synthesis

ImpurityOriginControl Strategy
EP1 (Esmolol acid)Ester hydrolysis during synthesisAnhydrous conditions, low-temperature storage
EP3Incomplete epoxide ring openingExcess isopropylamine, extended reaction time
Dimeric adducts (EP8)Radical-mediated side reactionsOxygen-free environment, antioxidant additives

Stereochemical Considerations in Esmolol Synthesis: Racemic vs. Enantiopure Forms

Esmolol contains a chiral center at the β-amino alcohol moiety, yet it is exclusively administered as a racemate due to:

  • Negligible Enantioselectivity: Both (R)- and (S)-enantiomers exhibit near-equivalent β₁-blocking potency. Receptor binding studies show <2-fold difference in IC₅₀ values between enantiomers [5].
  • Metabolic Equivalence: Esterases in red blood cells hydrolyze both enantiomers at comparable rates (t₁/₂ ~9 min), producing inactive acid metabolites [2] [4].
  • Synthetic Economy: Enantioselective synthesis (e.g., chiral epichlorohydrin or asymmetric aminolysis) significantly increases production costs without clinical benefits [5].

Analytical Challenges:

  • Chiral HPLC methods using amylose-based columns can resolve enantiomers but detect no significant pharmacokinetic differences.
  • Degradation pathways (hydrolysis, oxidation) proceed identically for both enantiomers, simplifying stability testing [6] [9].

Role of Red Blood Cell Esterases in Prodrug Activation Mechanisms

Esmolol’s ultra-short action (t₁/₂ = 9 min) stems from rapid hydrolysis by esterases, primarily in blood and hepatic tissues:

  • Primary Hydrolytic Pathway: Cytosolic esterases in red blood cells (RBCs) cleave the methyl ester, forming esmolol acid (acid metabolite), which exhibits 1/1500th the β-blocking activity of esmolol [1] [4].
  • Enzyme Identification: Human carboxylesterase 1 (hCE1) in RBC cytosol and hepatocytes is the dominant hydrolase (Kₘ = 18 µM). Acyl protein thioesterase 1 (APT1) contributes secondarily in the liver [4].
  • Species-Specific Metabolism:
  • Humans/Dogs: RBC cytosolic arylesterases mediate hydrolysis.
  • Rats/Guinea Pigs: Plasma aliphatic esterases dominate, limiting preclinical models [2].

Table 2: Enzymatic Hydrolysis of Esmolol in Human Tissues

Tissue/EnzymeActivityInhibitorsClinical Relevance
RBC cytosol (hCE1)High (Vₘₐₓ = 28 nmol/min/mg)Sodium fluoride, EDTAAccounts for 60–70% of total clearance
Liver microsomes (hCE1)Moderate (Kₘ = 42 µM)BNPP, diisopropyl fluorophosphatePulmonary first-pass metabolism
Plasma esterasesNegligibleN/ANo significant role

Pharmacokinetic Implications:Total clearance (170–285 mL/min/kg) exceeds cardiac output (80 mL/min/kg), indicating extrahepatic metabolism. RBC esterases enable predictable termination of action post-infusion, critical in hemodynamically unstable patients [4] [5].

Stability Studies: Hydrolytic Degradation Pathways and Buffer System Optimization

Esmolol degrades primarily via hydrolysis and oxidation, necessitating stringent formulation controls:

  • Hydrolytic Degradation:
  • Ester cleavage yields esmolol acid (EP1), accelerated by alkaline pH (>8.0) or moisture. Acidic conditions (pH <4.0) promote dimerization via ether linkages (EP8, EP15) [3] [9].
  • Kinetics: Hydrolysis follows first-order kinetics with a 15-fold rate increase at pH 10 vs. pH 4 [6].
  • Oxidative Degradation:
  • Autoxidation of the phenolic ring forms quinone derivatives (EP19) under light or oxygen exposure [9].
  • Thermal Degradation:At 40°C, dimeric impurities (EP8–EP9) increase by >5% after 48 hours [3].

Stabilization Strategies:1. Buffer Optimization:- Acetate buffer (pH 4.5–5.5) minimizes hydrolysis. Citrate buffers are avoided due to metal ion catalysis.- Lyophilization reduces moisture content to <0.5%, extending shelf life [3] [7].2. Packaging Solutions:- Amber glass vials or oxygen-impermeable IV bags (e.g., ethylene-vinyl acetate) reduce photolytic/oxidative degradation.- Nitrogen headspace flushing in ampules prevents oxidation [9] [10].3. Compatibility with IV Fluids:- Stable for 168 hours at 5–25°C in 0.9% NaCl or 5% dextrose.- Avoidance of alkaline solutions (e.g., NaHCO₃), which reduce stability to 24 hours at 40°C [10].

Table 3: Degradation Impurities of Esmolol Under Stress Conditions

Stress ConditionMajor ImpuritiesFormation Mechanism
Acidic (pH 3.0)EP1, EP8, EP9Ester hydrolysis, dimerization
Alkaline (pH 9.0)EP1, EP7, EP15, EP17Hydrolysis, oxidative deamination
Photolytic (UV light)EP7, EP8, EP16, EP19Radical-mediated dimerization, quinone formation
Oxidative (H₂O₂)EP1, EP19Phenolic ring oxidation

Analytical Monitoring:UPLC-QE-MS methods with multiple mass defect filters enable detection of 20 impurities, including hepatotoxic EP20. Chemometric models (e.g., PCA) correlate impurity profiles with manufacturing conditions [9].

Properties

CAS Number

81147-92-4

Product Name

Esmolol

IUPAC Name

methyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate

Molecular Formula

C16H25NO4

Molecular Weight

295.37 g/mol

InChI

InChI=1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3

InChI Key

AQNDDEOPVVGCPG-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O

Solubility

Very soluble as hydrochloride salt
1.44e-01 g/L

Synonyms

ASL 8052
ASL-8052
Brevibloc
esmolol
esmolol hydrochloride

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.